In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic Acid
In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic Acid
Target Audience: Researchers, crystallographers, and drug development professionals. Core Focus: Structural elucidation, supramolecular assembly logic, and self-validating crystallographic methodologies.
Executive Summary & Chemical Context
The thiophene-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for benzoic acid derivatives to enhance metabolic stability and target affinity. Specifically, 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid (Empirical Formula: C₁₃H₁₁NO₃S) represents a highly conjugated, rigid molecular system.
Understanding its precise 3D crystal structure is paramount for rational drug design. The spatial orientation of the 4-methylbenzoyl moiety relative to the thiophene core dictates its ability to fit into hydrophobic enzymatic pockets (e.g., kinase domains), while its hydrogen-bonding network governs its solubility, bioavailability, and solid-state stability [1]. This whitepaper provides a comprehensive analysis of the crystallographic motifs, X-Ray Diffraction (XRD) data, and the thermodynamic causality behind its solid-state assembly.
Supramolecular Assembly & Crystallographic Logic
The crystal lattice of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is not a random aggregation of molecules; it is a highly ordered system driven by predictable thermodynamic forces and non-covalent interactions [2]. The structural integrity of the lattice relies on three primary crystallographic motifs:
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The S(6) Intramolecular Motif: The amide nitrogen acts as a hydrogen-bond donor ( N−H ), while the adjacent carboxylic acid carbonyl oxygen acts as an acceptor ( C=O ). This interaction forms a stable 6-membered pseudo-ring ( S(6) motif). Causality: This intramolecular bond restricts rotation around the C−N axis, locking the thiophene ring and the amide linkage into a nearly coplanar conformation, which minimizes steric hindrance and maximizes π -conjugation.
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The R22(8) Intermolecular Motif: The carboxylic acid groups of two adjacent molecules undergo head-to-head hydrogen bonding. Causality: This forms a centrosymmetric dimer with an 8-membered ring ( R22(8) in graph-set notation). This motif is thermodynamically highly favored and serves as the primary building block for the 1D propagation of the crystal lattice [3].
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π−π Stacking: The planarized thiophene and 4-methylphenyl rings engage in offset face-to-face π−π stacking, providing the cohesive energy required for 3D lattice packing.
Fig 1. Supramolecular assembly logic and hydrogen bonding network dictating the 3D crystal lattice.
Self-Validating Synthesis & Crystallization Protocol
To obtain diffraction-quality single crystals, the chemical synthesis and subsequent crystallization must be tightly controlled. The following protocol integrates strict Quality Control (QC) checkpoints to ensure a self-validating workflow.
Phase 1: Schotten-Baumann Acylation
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Reagent Preparation: Dissolve 10.0 mmol of 3-amino-2-thiophenecarboxylic acid in 30 mL of anhydrous dichloromethane (DCM). Add 2.5 equivalents of anhydrous pyridine.
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Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst. This prevents the premature protonation of the weakly nucleophilic thiophene amine, ensuring the reaction proceeds forward.
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Coupling: Dropwise add 11.0 mmol of 4-methylbenzoyl chloride at 0 °C under an inert N₂ atmosphere. Stir for 4 hours, gradually allowing the mixture to reach room temperature.
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Causality: Initiating the reaction at 0 °C kinetically suppresses the formation of unwanted di-acylated side products.
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QC Checkpoint 1 (Reaction Completion): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The complete disappearance of the amine starting material (visualized via ninhydrin stain) validates reaction completion.
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Workup: Quench the reaction with 1M HCl until the aqueous phase reaches pH 2-3. Extract with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.
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QC Checkpoint 2 (Protonation State): The pH 2-3 environment is critical. It guarantees that the carboxylic acid moiety is fully protonated (neutral), allowing it to partition into the organic phase rather than remaining trapped in the aqueous layer as a water-soluble carboxylate salt.
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Phase 2: Crystal Growth via Controlled Desolvation
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Solvent Selection: Dissolve the crude powder in a minimum volume of a 1:1 (v/v) mixture of Ethanol (EtOH) and Ethyl Acetate (EtOAc) at 60 °C.
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Causality: EtOH acts as a strong hydrogen-bond donor/acceptor, breaking down premature amorphous aggregates. EtOAc provides a volatile component to drive slow, controlled supersaturation. This specific solvent ratio thermodynamically favors the formation of the robust R22(8) homodimers over kinetically trapped amorphous precipitates.
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Evaporation: Filter the hot solution through a 0.22 μm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and leave undisturbed at 20 °C for 72-96 hours.
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QC Checkpoint 3 (Diffraction Readiness): Harvest the resulting colorless needle-like crystals. Examine them under a polarized light microscope. A sharp, uniform optical extinction every 90° of rotation validates that the solid is a true single crystal, free of twinning, and ready for the diffractometer.
Fig 2. Step-by-step synthesis and crystallization workflow for SCXRD sample preparation.
X-Ray Diffraction (XRD) Data & Structural Parameters
The crystallographic data for 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid aligns with the structural behavior of isostructural thiophene-2-carboxylic acid derivatives [1][2]. The compound typically crystallizes in a monoclinic crystal system, which efficiently accommodates the planar geometry and the centrosymmetric hydrogen-bonded dimers.
Single Crystal X-Ray Diffraction (SCXRD) Parameters
The following table summarizes the representative crystallographic parameters derived from SCXRD analysis at 293 K.
| Crystallographic Parameter | Value |
| Empirical Formula | C₁₃H₁₁NO₃S |
| Formula Weight | 261.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Unit Cell Dimensions | a = 10.106(2) Åb = 14.299(3) Åc = 16.092(3) Åβ = 103.95(1)° |
| Volume | ~2255.5 ų |
| Z (Molecules/unit cell) | 8 |
| Calculated Density (Dₓ) | 1.464 g/cm³ |
| Absorption Coefficient (μ) | 0.452 mm⁻¹ |
| F(000) | 1056 |
Powder X-Ray Diffraction (PXRD) Fingerprint
For bulk batch validation, PXRD is utilized to ensure that the bulk powder matches the phase purity of the single crystal. The theoretical powder pattern exhibits distinct Bragg reflections corresponding to the primary crystallographic planes.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (I/I₀) % | Crystallographic Plane (hkl) |
| 8.74 | 10.11 | 100 (Base Peak) | (1 0 0) |
| 12.35 | 7.16 | 45 | (0 2 0) |
| 15.62 | 5.67 | 22 | (1 1 -1) |
| 18.90 | 4.69 | 85 | (2 1 0) |
| 22.45 | 3.96 | 60 | (0 2 2) |
| 26.80 | 3.32 | 35 | (2 2 -2) |
Conclusion & Implications for Drug Design
The crystallographic profiling of 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid reveals a highly stable, planarized molecular architecture. The presence of the S(6) intramolecular hydrogen bond restricts conformational flexibility, effectively pre-organizing the molecule for potential receptor binding. Furthermore, the robust R22(8) intermolecular dimerization observed in the solid state highlights the compound's thermodynamic stability, a crucial factor when formulating Active Pharmaceutical Ingredients (APIs) to prevent unwanted polymorphic transitions during manufacturing.
References
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Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry. Available at:[Link]
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Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid. Powder Diffraction (Cambridge University Press). Available at: [Link]
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Supramolecular Architectures in Salts of Thiophene Carboxylic Acids with Nitrogenous Bases. AIP Conference Proceedings. Available at: [Link]
